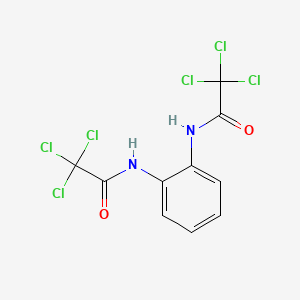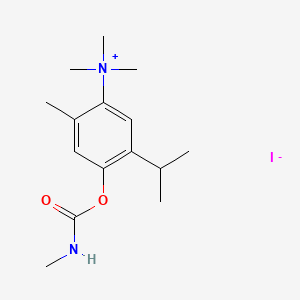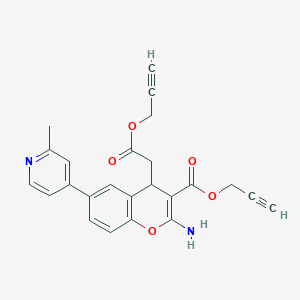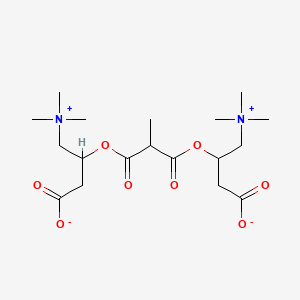
(Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound features a cyclopropane ring, which is known for its unique chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable alkene, followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The final step involves the formation of the oxalate salt through a reaction with oxalic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclopropanation step, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted cyclopropane derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing cyclopropane rings.
Biology: Its unique structure may make it a useful probe for studying biological processes involving cyclopropane-containing compounds.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: It may find applications in the production of specialty chemicals or materials with unique properties.
作用机制
The mechanism by which (Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring’s strain and reactivity could play a crucial role in these interactions, potentially leading to unique biological effects.
相似化合物的比较
Similar Compounds
Cyclopropane derivatives: Compounds such as cyclopropanecarboxylic acid and its derivatives share structural similarities with (Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate.
Aminomethyl compounds: Other aminomethyl-substituted compounds, such as aminomethylbenzoic acid, may exhibit similar reactivity and applications.
Uniqueness
What sets this compound apart is the combination of its cyclopropane ring, aminomethyl group, and oxalate moiety. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
105310-35-8 |
|---|---|
分子式 |
C15H20N2O5 |
分子量 |
308.33 g/mol |
IUPAC 名称 |
[(1S,2R)-2-(ethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C13H18N2O.C2H2O4/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10;3-1(4)2(5)6/h3-7,11H,2,8-9,14H2,1H3,(H,15,16);(H,3,4)(H,5,6)/t11-,13+;/m1./s1 |
InChI 键 |
DSSSJSMELQGRLL-YLAFAASESA-N |
手性 SMILES |
CCNC(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O |
规范 SMILES |
CCNC(=O)C1(CC1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![n-[6'-(Diethylamino)-3-oxo-3h-spiro[2-benzofuran-1,9'-xanthen]-2'-yl]-n-phenylacetamide](/img/structure/B13734768.png)




![Pyrrolo[2,3-c]pyridin-1-yl-acetic acid tert-butyl ester](/img/structure/B13734792.png)

![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]](/img/structure/B13734796.png)





